Cycloviolacin O15 is a member of the cyclotide family, which are small, circular proteins characterized by a unique cystine knot motif. These peptides exhibit a range of biological activities, including antimicrobial and cytotoxic properties. Cycloviolacin O15 is primarily sourced from plants in the Violaceae family, particularly from species such as Viola odorata (common violet) and Hybanthus enneaspermus. The classification of cycloviolacin O15 falls under cyclic peptides, specifically within the subclass of cyclotides, which are known for their stability and resistance to proteolytic degradation.
The synthesis of cycloviolacin O15 can be achieved through various methods, with solid-phase peptide synthesis being the most common. This approach allows for the assembly of the peptide chain in a stepwise manner on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often employed, where protected amino acids are sequentially added to form the linear precursor of the cyclotide. Following synthesis, cyclization is performed to form the cyclic structure, typically involving oxidation to form disulfide bonds that stabilize the molecule.
Cycloviolacin O15 has a compact structure stabilized by three disulfide bonds formed between cysteine residues. This structure contributes to its biological activity and stability in various environments.
Cycloviolacin O15 undergoes several chemical reactions that are crucial for its functionality:
The reactivity of cycloviolacin O15 is influenced by its structural features, allowing it to interact with various biological membranes and exert its antimicrobial effects.
The mechanism of action of cycloviolacin O15 involves its ability to disrupt bacterial cell membranes. Upon interaction with lipid bilayers, it can insert itself into the membrane, leading to pore formation or membrane destabilization.
Studies have shown that cycloviolacin O15 exhibits selective cytotoxicity towards certain bacterial strains, which may be attributed to its amphipathic nature allowing it to interact effectively with lipid components of microbial membranes.
Cycloviolacin O15 has garnered interest for its potential applications in drug design and development due to its antimicrobial properties. Research indicates that cyclotides like cycloviolacin O15 can serve as templates for developing novel therapeutic agents against resistant bacterial strains and may also hold promise in cancer treatment due to their cytotoxic effects on tumor cells.
Cycloviolacin O15 (CyO15) is a bracelet-type cyclotide primarily isolated from Viola odorata (sweet violet), a species within the Violaceae family. Violaceae encompasses 23–31 genera and ~1,050 species, with cyclotides ubiquitously distributed across all major lineages. Large-scale phytochemical screening of herbarium specimens (including 200-year-old samples) confirmed cyclotide presence in 150+ species spanning 17 genera, with Viola and Hybanthus being the richest sources. V. odorata alone produces suites of 1–25 cyclotides per specimen, with CyO15 identified as part of its combinatorial defense peptide arsenal. Notably, cyclotides persist without degradation in centuries-old specimens, underscoring their exceptional stability and conserved role in plant physiology [3] [8].
CyO15's occurrence correlates with Violaceae's global distribution, particularly temperate Viola clades. While cyclotides like kalata B1 are shared across multiple genera, CyO15 exhibits species-specific expression, reflecting niche evolutionary adaptations. Genomic analyses indicate that Viola species harbor diverse cyclotide precursor genes, with V. odorata expressing a unique combinatorial library optimized for ecological defense [2] [8].
Table 1: Cyclotide-Producing Genera in Violaceae
Genus | Species Screened | Cyclotides Detected | Notable Cyclotides |
---|---|---|---|
Viola | >100 | 500+ | CyO2, CyO14, CyO15, vodo L12 |
Hybanthus | 25 | 200+ | Hyen D, hyen C |
Rinorea | 18 | 50+ | Rhi A, rhi D |
Melicytus | 5 | 15+ | Mram 8 |
Data compiled from large-scale Violaceae screening [3] [8].
CyO15 belongs to the bracelet subfamily, characterized by the absence of a cis-proline residue in loop 5—a hallmark of Möbius cyclotides. Its sequence (GIPCGESCVFIPCISSAIGCSCKSKVCYRN) shares key bracelet features:
Compared to other bracelet cyclotides, CyO15 shares 68% sequence identity with cycloviolacin O2 (CyO2) and 72% with hyen D. Loop 2 (CVWIPC vs. CVFIPC in CyO15) and loop 5 (SCKSKV vs. SCKSKV) show conserved hydrophobic substitutions, while loop 3 (CISSAIG vs. CISSAIG) is identical. This homology underpins functional similarities: CyO15, like CyO2, disrupts cell membranes via pore formation, correlating with its cytotoxic and insecticidal activities [1] [4] [6].
Table 2: Conserved Residues in Bracelet Cyclotides
Structural Feature | CyO15 Sequence | CyO2 | Hyen D | Functional Role |
---|---|---|---|---|
Loop 1 (Cysᴵ–Cysᴵᴵ) | GIPCGES | GIPCGES | GIPCGET | Membrane anchoring |
Loop 2 (Cysᴵᴵ–Cysᴵᴵᴵ) | CVFIPC | CVWIPC | CVLIPC | Hydrophobic membrane insertion |
Loop 3 (Cysᴵᴵᴵ–Cysᴵⱽ) | CISSAIG | CISSAIG | CISSALG | Structural stability |
Loop 5 (Cysⱽ–Cysⱽᴵ) | SCKSKV | SCKSKV | TCKSKI | Cationic lipid interaction |
Conserved residues in bold; data from [1] [4] [6].
CyO15's evolution within Violaceae reflects adaptive divergence from Möbius-type cycloviolacins:
Table 3: Key Differences Between Cycloviolacin Subfamilies
Feature | Bracelet (CyO15) | Möbius (Kalata B1) | Functional Implication |
---|---|---|---|
Loop 5 motif | All-trans bonds (no Pro) | cis-Pro²³ twist | Altered membrane interaction geometry |
Surface charge | +2.5 (pH 7) | +1.8 (pH 7) | Enhanced PE affinity in bracelets |
Hydrophobicity | 45% nonpolar residues | 38% nonpolar residues | Increased membrane insertion |
Conserved residues | Glu⁷, Lys²⁴, Arg²⁸ (CyO15) | Thr⁻⁴, Asn²⁹ | Subfunctionalized bioactivity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: